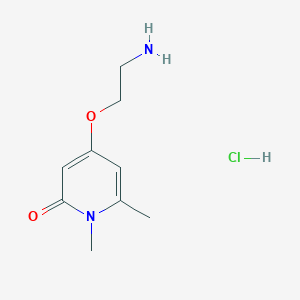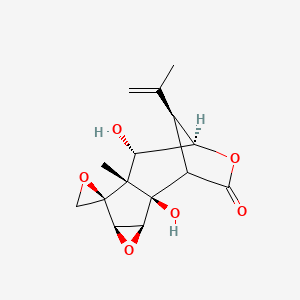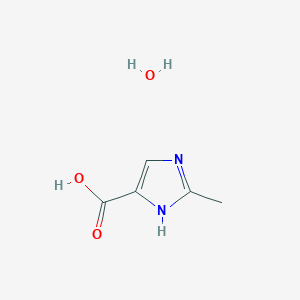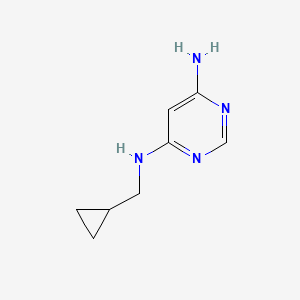
4-(2-aminoethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride
Overview
Description
“4-(2-Aminoethoxy)aniline hydrochloride” is a compound with a molecular weight of 188.66 . It’s used in various scientific applications . Another related compound is “2-(2-(2-aminoethoxy)ethoxy)acetic acid hydrochloride”, which is a heterobifunctional PEG linker containing an amino group and a carboxylic acid .
Synthesis Analysis
The synthesis of related compounds often involves the use of amino acid building blocks . For example, the synthesis of “2-(2-(2-aminoethoxy)ethoxy)acetic acid hydrochloride” involves reactions with carboxylic acids, activated NHS esters, carbonyls, and others .
Molecular Structure Analysis
The InChI code for “4-(2-aminoethoxy)aniline hydrochloride” is "1S/C8H12N2O.ClH/c9-5-6-11-8-3-1-7 (10)2-4-8;/h1-4H,5-6,9-10H2;1H" . This provides a detailed description of the molecule’s structure.
Scientific Research Applications
Synthesis and Chemical Reactions
- Mannich Reaction : 4-(2-aminoethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride is involved in the Mannich reaction, which is a form of aminoalkylation. In a study by Aritomi and Nishimura (1980), this compound was used to generate 2,6-bis (2-disubstituted aminoethyl)-dihydropyridine derivatives under specific conditions, highlighting its utility in complex chemical synthesis processes (Aritomi & Nishimura, 1980).
Crystallography and Structural Analysis
- Cation Tautomerism in Pyrimidines : The compound plays a significant role in the study of cation tautomerism and structural disorders in pyrimidines. Rajam et al. (2017) examined its role in forming different tautomeric forms of cations in crystalline structures, which is crucial for understanding molecular recognition processes in pharmaceuticals (Rajam et al., 2017).
Photochemical Studies
- Photochemical Dimerization : In a study by Taylor & Kan (1963), the photochemical behavior of 2-aminopyridines, including 4-(2-aminoethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride, was investigated. They found that ultraviolet irradiation resulted in the formation of dimers, revealing insights into the compound's photochemical properties (Taylor & Kan, 1963).
Molecular Interactions and Complex Formation
Non-Classical Noncovalent Interactions : AlDamen & Haddad (2011) studied the role of nonclassical noncovalent interactions in the crystal structure of derivatives of this compound. Their research offers insight into the structural control exerted by these interactions (AlDamen & Haddad, 2011).
Synthesis of Schiff Base Ligands : El‐Gammal et al. (2021) synthesized new Schiff base ligands using 4-(2-aminoethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride. This research highlights the compound's utility in creating complex molecules with potential biological applications (El‐Gammal et al., 2021).
Catalytic Properties
- Catalytic Applications : Liu et al. (2014) explored the use of 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, as a recyclable catalyst for acylation of alcohols. This study indicates the potential catalytic applications of derivatives of 4-(2-aminoethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride (Liu et al., 2014).
Safety And Hazards
properties
IUPAC Name |
4-(2-aminoethoxy)-1,6-dimethylpyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-7-5-8(13-4-3-10)6-9(12)11(7)2;/h5-6H,3-4,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVZTOQXNUIKAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1489863.png)



